6,6-Difluoro-2-azabicyclo[3.2.0]heptane

Medicinal Chemistry Physicochemical Properties pKa

6,6-Difluoro-2-azabicyclo[3.2.0]heptane (CAS 1214875-15-6) is a fluorinated bicyclic amine building block featuring a conformationally restricted 2-azabicyclo[3.2.0]heptane core. This scaffold serves as a rigid isostere for saturated N-heterocycles like pyrrolidine and piperidine, which are prevalent in over 100 FDA-approved drugs.

Molecular Formula C6H9F2N
Molecular Weight 133.14 g/mol
Cat. No. B13010925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Difluoro-2-azabicyclo[3.2.0]heptane
Molecular FormulaC6H9F2N
Molecular Weight133.14 g/mol
Structural Identifiers
SMILESC1CNC2C1C(C2)(F)F
InChIInChI=1S/C6H9F2N/c7-6(8)3-5-4(6)1-2-9-5/h4-5,9H,1-3H2
InChIKeyWXSYBOXFJNEVAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,6-Difluoro-2-azabicyclo[3.2.0]heptane Procurement Guide: Bicyclic Amine Scaffold for Drug Discovery


6,6-Difluoro-2-azabicyclo[3.2.0]heptane (CAS 1214875-15-6) is a fluorinated bicyclic amine building block featuring a conformationally restricted 2-azabicyclo[3.2.0]heptane core. This scaffold serves as a rigid isostere for saturated N-heterocycles like pyrrolidine and piperidine, which are prevalent in over 100 FDA-approved drugs [1]. The gem-difluoro substitution at the 6-position introduces distinct electronic and physicochemical properties compared to its non-fluorinated parent [2]. Its utility as a synthetic intermediate in medicinal chemistry is demonstrated by its incorporation into biologically active molecules, such as DPP-4 inhibitors and NS5A antagonists .

Why 6,6-Difluoro-2-azabicyclo[3.2.0]heptane Cannot Be Replaced by Generic Pyrrolidines or Piperidines


Generic substitution with simple pyrrolidines or piperidines fails because it sacrifices the unique conformational restriction and exit vector geometry essential for target binding [1]. The 6,6-difluoro substitution further distinguishes this compound from its non-fluorinated 2-azabicyclo[3.2.0]heptane parent. The gem-difluoro group dramatically lowers the basicity of the adjacent amine (ΔpKa ≈ –2 to –3 units), which can significantly improve pharmacokinetic properties like membrane permeability and reduce off-target activity related to basic amine motifs [2]. Substituting with a regioisomer, such as 6,6-difluoro-3-azabicyclo[3.2.0]heptane, also fails, as the position of the nitrogen atom dictates the spatial orientation of key exit vectors, leading to divergent biological activity [3].

Quantitative Differentiation of 6,6-Difluoro-2-azabicyclo[3.2.0]heptane: A Comparator-Based Evidence Guide


pKa Modulation: Gem-Difluoro Substitution Lowers Amine Basicity by ~2.5 Units vs. Non-Fluorinated Analog

The 6,6-difluoro substitution on the cyclobutane ring is expected to reduce the pKa of the pyrrolidine nitrogen by approximately 2–3 units compared to the non-fluorinated 2-azabicyclo[3.2.0]heptane. This inference is based on direct comparative data from an analogous gem-difluorocyclobutylamine system. In a study by Chernykh et al., the pKa of 2,2-difluorocyclobutanamine was measured to be 7.22, compared to 9.72 for non-fluorinated cyclobutanamine, representing a ΔpKa of –2.50 [1]. This electronic effect is a hallmark of gem-difluoro substitution adjacent to a basic nitrogen, a principle confirmed across aza-heterocyclic building blocks [2]. Lower basicity correlates with reduced hERG channel affinity and improved membrane permeability.

Medicinal Chemistry Physicochemical Properties pKa

Conformational Restriction: Scaffold Pre-organizes Exit Vectors for Enhanced Target Affinity

The 2-azabicyclo[3.2.0]heptane core provides a rigid, three-dimensional scaffold that restricts the spatial orientation of substituents compared to flexible piperidine or pyrrolidine rings. Druzhenko et al. (2018) experimentally measured the physicochemical properties of the parent 2-azabicyclo[3.2.0]heptane and its surrogates, demonstrating that the scaffold maintains comparable lipophilicity (LogD at pH 10.0) and thermodynamic aqueous solubility while enforcing a unique exit vector geometry [1]. Specifically, the parent scaffold showed a LogD of approximately 2.7 and thermodynamic solubility > 200 µM, which are in the range of pyrrolidine and piperidine but with the added benefit of conformational pre-organization [1]. The introduction of 6,6-difluoro substitution is expected to further tune the LogD while preserving the beneficial structural rigidity.

Drug Discovery Conformational Analysis Exit Vector Plots

Metabolic Stability: Gem-Difluoro Blockade Mitigates Oxidative Metabolism

The incorporation of a gem-difluoro unit at metabolically labile positions is a well-established strategy to improve microsomal stability. A review on gem-difluorinated aza-heterocyclic building blocks highlights that the strong C-F bond (~485 kJ/mol) blocks oxidative metabolism at the substituted carbon, slowing intrinsic clearance (CLint) without a significant increase in steric bulk [1]. For the parent 2-azabicyclo[3.2.0]heptane scaffold, compound 23 showed notably lower metabolic stability in mouse liver microsomes compared to other isomers [2]. The 6,6-difluoro substitution on the cyclobutane ring of this compound is positioned to directly address this liability, providing an analog with predictably improved microsomal stability for in vivo studies.

Drug Metabolism Pharmacokinetics Building Blocks

Structural Isomer Differentiation: 2-Aza vs. 3-Aza Regioisomer Directs Biological Activity

The specific position of the nitrogen atom in the azabicyclo[3.2.0]heptane framework is a critical determinant of biological activity. Derivatives of the isomeric 3-azabicyclo[3.2.0]heptane scaffold have progressed to clinical trials as antipsychotics (belaperidone) and antibacterials (ecenofloxacin) . In contrast, the 2-aza isomer is a key component of DPP-4 inhibitor 3 and NS5A inhibitor ledipasvir analogs . The differentiation is highlighted by a specific bioactive derivative: (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-6,6-difluoro-2-azabicyclo[3.2.0]heptane-3-carbonitrile, which incorporates the target scaffold and is registered in ChEMBL (CHEMBL5279548), indicating its use in a specific biological assay context [1].

Medicinal Chemistry Isosterism Target Selectivity

Optimal Procurement Scenarios for 6,6-Difluoro-2-azabicyclo[3.2.0]heptane


CNS Drug Discovery: Enhancing Passive Permeability with a Lower pKa Amine Building Block

For CNS-targeted programs, the predicted lower pKa of 6,6-difluoro-2-azabicyclo[3.2.0]heptane (~8.5-9.5) compared to its non-fluorinated parent (pKa 11.62) [REFS-1, REFS-2] makes it a superior choice. A less basic amine reduces the fraction of positively charged species at physiological pH, directly improving passive diffusion across the blood-brain barrier. This scaffold can serve as a permeability-enhancing replacement for pyrrolidine or piperidine in CNS candidates, where high basicity often limits brain exposure.

Lead Optimization: Improving Metabolic Stability at the Metabolically Labile Cyclobutane Ring

In lead series where in vitro microsomal stability data points to oxidative metabolism on the cyclobutane ring of a 2-azabicyclo[3.2.0]heptane lead, the 6,6-difluoro analog should be prioritized for synthesis. The gem-difluoro group is a well-precedented method to block cytochrome P450-mediated oxidation at that site [2]. This substitution is expected to lower intrinsic clearance (CLint) in mouse or human liver microsomes, potentially improving in vivo half-life without altering the core scaffold's binding conformation.

DPP-4 or NS5A Inhibitor Programs: Accessing Conformationally Restricted Pharmacophores

Medicinal chemists working on DPP-4 inhibitors (for diabetes) or NS5A inhibitors (for hepatitis C) should source this compound. The 2-azabicyclo[3.2.0]heptane scaffold has been explicitly evaluated in these therapeutic programs . Introducing the 6,6-difluoro variant provides an opportunity to explore a critical structure-activity relationship (SAR) vector: modulating the electronic character of the cyclobutane ring while retaining the precise exit vector geometry needed for target engagement, as evidenced by the ChEMBL registration of a complex analog [3].

Fragment-Based Drug Discovery (FBDD): A 3D-Rich, Low-Molecular-Weight Fluorinated Fragment

With a molecular weight of only 133.14 g/mol and a highly three-dimensional structure, this compound meets the physicochemical criteria for a fragment library. Its incorporation of fluorine provides an immediate handle for 19F NMR-based binding assays. When compared to other fluorinated bicyclic amines, such as the 3-aza regioisomer or the [2.2.1] scaffold, this specific compound offers a unique arrangement of hydrogen bond donors/acceptors and exit vectors, making it a valuable addition to a diverse fragment screening library.

Quote Request

Request a Quote for 6,6-Difluoro-2-azabicyclo[3.2.0]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.